3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction.
Formation of the azetidine ring: This can be synthesized through a ring-closing reaction.
Attachment of the fluorobenzyl group: This step may involve a coupling reaction using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce reduced azetidine or oxadiazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It could be investigated for its potential as a therapeutic agent.
Medicine
Pharmacology: The compound may be studied for its pharmacological properties, including its interaction with biological targets.
Diagnostics: It could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.
Agriculture: It could be investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)azetidine-1-carboxamide
- 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide
- 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide
Uniqueness
The uniqueness of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both a chlorophenyl and a fluorobenzyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-15-3-1-2-13(8-15)17-23-18(27-24-17)14-10-25(11-14)19(26)22-9-12-4-6-16(21)7-5-12/h1-8,14H,9-11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODXHWLXDHHNRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.